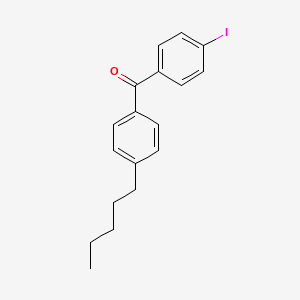

4-Iodo-4'-n-pentylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-4’-n-pentylbenzophenone is an organic compound with a molecular weight of 378.25 . It belongs to the family of benzophenone derivatives. The IUPAC name for this compound is (4-iodophenyl)(4-pentylphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 4-Iodo-4’-n-pentylbenzophenone consists of 39 atoms: 19 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .Applications De Recherche Scientifique

Liquid Crystal Research : The synthesis of a series of 4-(4-alkylphenylazo)phenols, which can be converted into corresponding 4-pentylbenzoates, has been explored. These compounds exhibit enantiotropic nematic phases, indicating potential applications in liquid crystal research (Johnson, Ringstrand, & Kaszyński, 2009).

Labeling in Pharmacology : A study on the preparation of functionalized phosphane-containing key building blocks for the labeling of biologically active molecules utilized a 4-iodobenzoate moiety. This approach is significant for labeling reactions in pharmacological research (Mamat & Köckerling, 2014).

Crystallography and Molecular Structure : Research on the structure of 4-iodo-trans-cinnamic acid and related compounds helps in understanding the disorder of carboxyl groups in molecular structures, which can be crucial in crystallography and molecular design (Goud, Pathaneni, & Desiraju, 1993).

Organic Synthesis : The synthesis of 2,3-dihydroselenophene and selenophene derivatives using electrophilic cyclization of homopropargyl selenides, involving 4-iodo compounds, is a significant advancement in organic synthesis (Schumacher et al., 2010).

Chemiluminescence in Bioassays : The enhancement of the peroxidase-catalyzed chemiluminescence reaction of luminol with hydrogen peroxide by phenolic compounds, including 4-iodophenol, has implications in the development of sensitive bioassays (Kuroda, Shimoda, Wada, & Nakashima, 2000).

Phenolic-Enabled Nanotechnology : The unique physicochemical properties of phenolics have catalyzed research in phenolic-enabled nanotechnology, particularly for biomedical applications. This includes the synthesis of polydopamine and polyphenols (Wu et al., 2021).

Metabolism Studies : Investigation into the metabolism of the 4-iodo derivative of tamoxifen by isolated rat hepatocytes demonstrates the influence of iodine atoms in reducing metabolic conversion and affecting the formation of metabolites (McCague, Parr, & Haynes, 1990).

Iodine Chemistry : The chemistry of polyvalent iodine, including 4-iodo compounds, has seen significant developments, particularly in the context of their use as oxidizing agents in organic synthesis (Zhdankin & Stang, 2008).

Propriétés

IUPAC Name |

(4-iodophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDCVBJLDQYRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-4'-n-pentylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.